(aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide
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Overview
Description
(aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide typically involves the construction of the pyridine ring followed by the introduction of the hydroxyl and ester groups. One common method involves the use of Grignard reagents to add substituents to a pyridine N-oxide precursor. For example, the addition of ethyl magnesium bromide to pyridine N-oxide in the presence of acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of (aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The 1-oxide moiety can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Similar in structure but lacks the ester and 1-oxide groups.
4-Hydroxyquinoline: Contains a hydroxyl group but differs in the position and presence of other functional groups.
Pyridine N-oxide: Shares the 1-oxide moiety but lacks the hydroxyl and ester groups
Uniqueness
The presence of both hydroxyl and ester groups, along with the 1-oxide moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVIMSXVHVXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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